(3Ar,6aS)-6-propan-2-yloxyspiro[6,6a-dihydro-3aH-furo[3,4-d][1,3]dioxole-2,1'-cyclohexane]-4-one
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Description
(3Ar,6aS)-6-propan-2-yloxyspiro[6,6a-dihydro-3aH-furo[3,4-d][1,3]dioxole-2,1'-cyclohexane]-4-one, also known as this compound, is a useful research compound. Its molecular formula is C13H20O5 and its molecular weight is 256.29 g/mol. The purity is usually 95%.
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Mechanism of Action
Target of Action
The compound, also known as “(2R,3S)-2,3-Dihydroxy-4-isopropoxy-gamma-butyrolactone cyclohexyl ketal”, is a key synthetic intermediate in the production of the drug Ticagrelor . Ticagrelor is an antiplatelet medication that works by inhibiting platelet activation and is used to prevent thrombotic events .
Mode of Action
The compound interacts with its targets by inhibiting the action of an enzyme called P2Y12. This enzyme plays a crucial role in platelet activation, a process that leads to blood clotting. By inhibiting this enzyme, the compound prevents platelet aggregation, thereby reducing the risk of thrombotic events .
Biochemical Pathways
The compound affects the biochemical pathway involving the P2Y12 receptor, a G-protein coupled receptor found on the surface of platelets. When this receptor is activated, it triggers a series of reactions that lead to platelet activation and aggregation. By inhibiting the P2Y12 receptor, the compound interrupts this pathway, preventing platelet aggregation and reducing the risk of blood clots .
Pharmacokinetics
As a key intermediate in the synthesis of ticagrelor, it can be inferred that its adme properties would be optimized to ensure effective bioavailability of the final drug .
Result of Action
The primary result of the compound’s action is the prevention of platelet aggregation. This reduces the risk of thrombotic events, such as heart attacks and strokes, in patients with cardiovascular disease .
Properties
IUPAC Name |
(3aR,6aS)-6-propan-2-yloxyspiro[6,6a-dihydro-3aH-furo[3,4-d][1,3]dioxole-2,1'-cyclohexane]-4-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20O5/c1-8(2)15-12-10-9(11(14)16-12)17-13(18-10)6-4-3-5-7-13/h8-10,12H,3-7H2,1-2H3/t9-,10+,12?/m1/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JHDMODSTNDJTBT-WFCWDVHWSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1C2C(C(=O)O1)OC3(O2)CCCCC3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)OC1[C@@H]2[C@H](C(=O)O1)OC3(O2)CCCCC3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20O5 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80552931 |
Source
|
Record name | (3a'R,6a'S)-6'-[(Propan-2-yl)oxy]dihydrospiro[cyclohexane-1,2'-furo[3,4-d][1,3]dioxol]-4'(3a'H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80552931 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
256.29 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
186790-80-7 |
Source
|
Record name | (3a'R,6a'S)-6'-[(Propan-2-yl)oxy]dihydrospiro[cyclohexane-1,2'-furo[3,4-d][1,3]dioxol]-4'(3a'H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80552931 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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